1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC9799808
Molecular Formula: C16H16F2N6
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16F2N6 |
|---|---|
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C16H16F2N6/c1-22-4-6-23(7-5-22)15-12-9-21-24(16(12)20-10-19-15)11-2-3-13(17)14(18)8-11/h2-3,8-10H,4-7H2,1H3 |
| Standard InChI Key | KDVKCLPWMDPKHH-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F |
| Canonical SMILES | CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F |
Introduction
General Characteristics of Pyrazolopyrimidines
Pyrazolopyrimidines are heterocyclic compounds that combine the pyrazole and pyrimidine rings. These compounds are known for their planarity, which facilitates π–π stacking interactions, a feature important in biological systems . The presence of fluorine and piperazine groups in the molecule can enhance its lipophilicity and biological activity.
Synthesis of Pyrazolopyrimidines
The synthesis of pyrazolopyrimidines typically involves multi-step reactions. For example, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the use of POCl₃ to introduce the chloromethyl group, which can then be modified to produce various derivatives . Similarly, the synthesis of 1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would likely involve nucleophilic substitution reactions to introduce the difluorophenyl and methylpiperazinyl groups.
Potential Applications
Pyrazolopyrimidines have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The introduction of fluorine atoms and piperazine rings can enhance these properties by improving bioavailability and interaction with biological targets.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Molecular Formula: Not specified in the search results.
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Molecular Weight: Not specified.
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Synthesis: Involves the use of POCl₃ to introduce the chloromethyl group .
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Applications: Acts as an intermediate for synthesizing various disubstituted pyrazolopyrimidines with potential pharmacological properties.
1-(3,4-Difluorobenzoyl)-4-methylpiperazine
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Molecular Formula: C₁₂H₁₄F₂N₂O.
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Molecular Weight: Not specified in the search results.
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Applications: Used as an intermediate in organic synthesis.
1-(4-Chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Molecular Formula: Not specified in the search results.
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Applications: Part of the pyrazolopyrimidine class with potential pharmacological properties.
Data Table: Comparison of Related Compounds
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